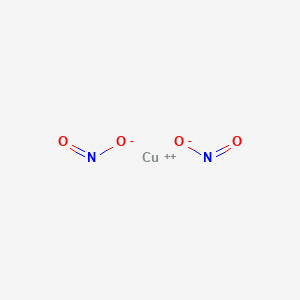
Copper nitrite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper nitrite is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is formed by the reaction of copper(II) sulfate and sodium nitrite. Copper nitrite is a blue-green powder that is insoluble in water and has a molecular weight of 187.57 g/mol.
作用機序
Copper nitrite exerts its effects by generating nitric oxide (NO) in the body. NO is a potent signaling molecule that regulates various physiological processes. Copper nitrite can generate NO by reacting with ascorbic acid or other reducing agents. NO generated by copper nitrite can activate the mitochondrial pathway of apoptosis in cancer cells. It can also inhibit the growth of bacteria, fungi, and viruses by damaging their cell membranes.
生化学的および生理学的効果
Copper nitrite has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the growth of bacteria, fungi, and viruses by damaging their cell membranes. Copper nitrite has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. However, the exact mechanism by which copper nitrite exerts its effects is not fully understood.
実験室実験の利点と制限
Copper nitrite has several advantages as a research tool. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Copper nitrite can be used to generate NO in vitro and in vivo, which is a useful tool for studying the effects of NO on biological systems. However, copper nitrite has some limitations as a research tool. It can generate ROS, which can lead to oxidative stress and affect the results of experiments. In addition, the effects of copper nitrite on biological systems can be complex and difficult to interpret.
将来の方向性
There are several future directions for research on copper nitrite. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for copper nitrite, such as in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism by which copper nitrite exerts its effects on biological systems. Finally, more research is needed to determine the safety and toxicity of copper nitrite, especially in humans.
合成法
Copper nitrite can be synthesized by the reaction of copper(II) sulfate and sodium nitrite in an aqueous solution. The reaction is exothermic and requires careful control of the temperature and concentration of the reactants. The resulting blue-green powder can be purified by recrystallization.
科学的研究の応用
Copper nitrite has been extensively researched for its potential applications in various fields. In the field of medicine, copper nitrite has been studied for its anti-cancer properties. It has been found that copper nitrite can induce apoptosis in cancer cells by activating the mitochondrial pathway. Copper nitrite has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, copper nitrite has been studied for its antimicrobial properties. It has been found that copper nitrite can inhibit the growth of bacteria, fungi, and viruses.
特性
CAS番号 |
14984-71-5 |
|---|---|
製品名 |
Copper nitrite |
分子式 |
CuN2O4 |
分子量 |
155.56 g/mol |
IUPAC名 |
copper;dinitrite |
InChI |
InChI=1S/Cu.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
InChIキー |
XNEQAVYOCNWYNZ-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
正規SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
その他のCAS番号 |
14984-71-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



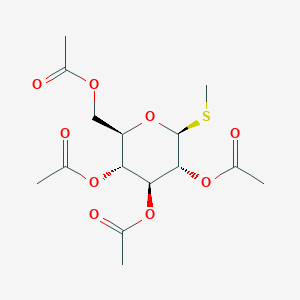
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
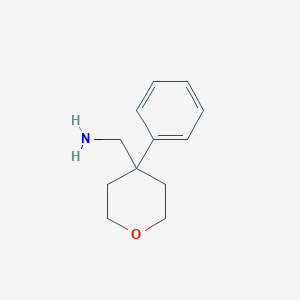
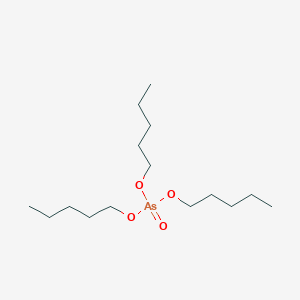
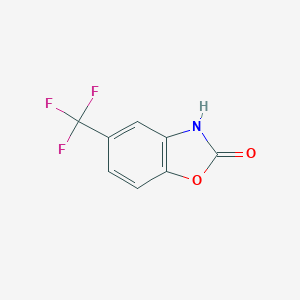
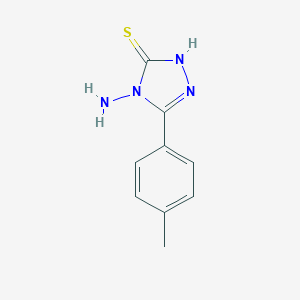

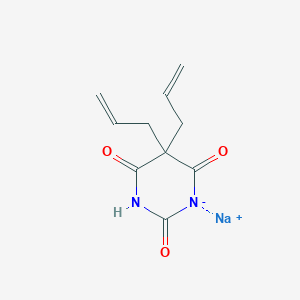
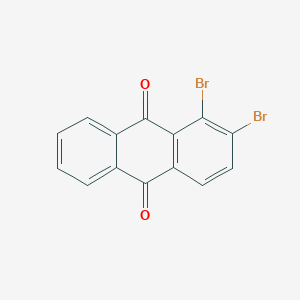
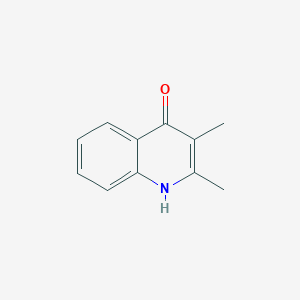
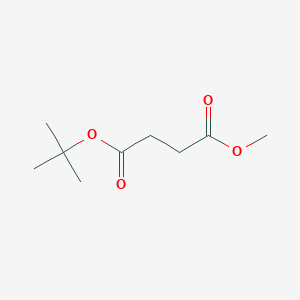
![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)
